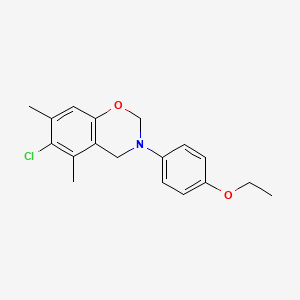![molecular formula C11H9ClN4O3 B5516030 {2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)
{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to this compound involves several steps, starting with the reaction of thiocarbohydrazide with substituted phenoxy acetic acid, followed by treatment with various substituted aromatic aldehydes. This results in the formation of 4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones, which are then converted to acetic acid derivatives by reaction with chloroacetic acid (Hunashal et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques like X-ray diffraction, IR, NMR, and computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) methods. These studies provide insights into aspects such as HOMO and LUMO energy analysis, electronic transitions, dipole moments, polarizability, electronegativity, chemical hardness, and molecular electrostatic potential maps (Beytur & Yuksek, 2022).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds include the formation of Schiff base compounds and their reactivity. These compounds often exhibit interesting behaviors like solvatochromism, which is dependent on the substitution, nature of solvent, pH, and environment temperature (Kakanejadifard et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, particularly those related to crystal structure and stability, are studied using methods like X-ray crystallography. This analysis provides information about the crystal system, space group, cell dimensions, and molecular packing within the crystal structure (Prabhuswamy et al., 2021).
Applications De Recherche Scientifique
Environmental Impact and Degradation
- Atmospheric Chemistry of Chlorinated Phenoxy Acids : A study investigated the OH oxidation of chlorinated phenoxy acids, highlighting the production of potentially toxic compounds and emphasizing the relevance of photochemistry to the environmental fate of these pesticides (Murschell & Farmer, 2018).
Analytical Detection and Quantification
- Quantification in Environmental Samples : Research developed a highly selective and sensitive method for determining trace levels of chlorophenoxy acids in ground and drinking water, addressing environmental concerns (Wintersteiger, Goger, & Krautgartner, 1999).
Synthesis and Biological Activity
- Synthesis and Agonist Activities : A study on the synthesis of 1,4-disubstituted 1,2,3-triazoles, analogous to the query compound, revealed potent agonist activities, categorizing them as dual PPAR agonists, which implies potential pharmacological applications (Ciocoiu et al., 2010).
Environmental Remediation
- Biological Degradation of Phenoxy Acids : A review discussed the biochemical mechanisms of 2,4-D biodegradation, focusing on the role of fungi, especially white-rot basidiomycetes, in bioconversion processes. This suggests potential bioremediation applications for related compounds (Serbent et al., 2019).
Herbicide Efficacy and Agricultural Use
- Selective Weed Control : Research from the mid-20th century explored the effectiveness of chlorophenoxyacetic acids as selective herbicides, comparing their performance with other compounds in agricultural settings (Blackman, 1945).
Propriétés
IUPAC Name |
2-[2-chloro-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O3/c12-9-3-8(4-15-16-6-13-14-7-16)1-2-10(9)19-5-11(17)18/h1-4,6-7H,5H2,(H,17,18)/b15-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZQBTHGYJGVCY-SYZQJQIISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NN2C=NN=C2)Cl)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/N2C=NN=C2)Cl)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)
![2-(2-furyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}azepane](/img/structure/B5515969.png)
![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide](/img/structure/B5515970.png)

![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)
![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)
![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516019.png)


![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)
